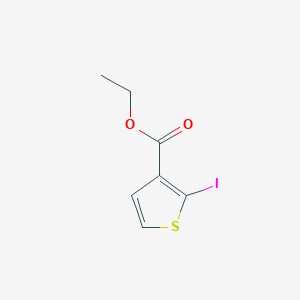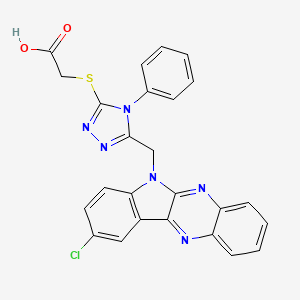
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride is a chemical compound with the molecular formula C9H18N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, an aminooxy group, and a pyrrolidine ring.
Métodos De Preparación
The synthesis of tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction is carried out under controlled conditions using reagents such as sodium triethylamine and tosyl chloride in solvents like tetrahydrofuran and dichloromethane . The product is then purified and converted to its hydrochloride salt form.
Análisis De Reacciones Químicas
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with specific amino acid residues, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride can be compared with similar compounds such as tert-Butyl3-(aminooxy)piperidine-1-carboxylate and tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl group and the aminooxy group in this compound contributes to its distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C9H19ClN2O3 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl 3-aminooxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10;/h7H,4-6,10H2,1-3H3;1H |
Clave InChI |
PPTFDPBZQFJBPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)





